Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-ynoate
Description
Properties
IUPAC Name |
ethyl 4-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-ynoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-7-17-10(15)8-9-13(5,6)14-11(16)18-12(2,3)4/h7H2,1-6H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMGGFIETXPWPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC(C)(C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-ynoate typically involves the reaction of an appropriate alkyne with a Boc-protected amine. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like 1,4-dioxane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-ynoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the alkyne group into an alkene or alkane.
Substitution: The Boc-protected amine can undergo substitution reactions, especially in the presence of palladium catalysts.
Common reagents used in these reactions include palladium catalysts, bases like sodium hydroxide, and solvents such as 1,4-dioxane. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-ynoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-ynoate involves its ability to act as a protecting group for amines. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and differences between Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-ynoate and analogous compounds:
*Calculated based on molecular formulas where explicit data is unavailable.
Key Observations:
- Backbone Diversity: The target compound’s pent-2-ynoate backbone distinguishes it from pent-4-ynoates (e.g., ) and alkenes (e.g., ). The alkyne position affects regioselectivity in reactions like cycloadditions.
- Substituent Effects : The methyl group at position 4 in the target compound contrasts with trifluoromethyl (CF3, ) or fluorine () in others, influencing electronic properties and lipophilicity.
- Boc Protection: All compounds share Boc groups, but their placement varies (e.g., on primary amines vs. methylamino groups), altering steric hindrance and deprotection conditions.
Biological Activity
Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-ynoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and implications for therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H19NO3
- CAS Number : 956460-98-3
The synthesis typically involves the reaction of tert-butoxycarbonyl (Boc) protected amines with appropriate acetylenic precursors. The use of protecting groups like Boc is crucial for enhancing the stability and reactivity of the amine functional groups during synthesis.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The MTT assay results indicated that at concentrations ranging from 1 to 25 µM, the compound did not induce significant cytotoxic effects, suggesting a favorable safety profile while maintaining efficacy against tumor cells .
The biological activity appears to be mediated through modulation of specific cellular pathways. For instance, the compound has been shown to interact with TRPV4 channels, which are implicated in various physiological processes. The structure-activity relationship studies suggest that modifications in the substituents significantly affect the potency and selectivity towards TRPV channels, indicating a complex interplay between structure and biological function .
Pharmacological Studies
Pharmacological evaluations have indicated that this compound may serve as a lead compound for developing new TRPV4 modulators. The evaluation of calcium influx in HEK293 cells overexpressing TRPV channels revealed that certain derivatives exhibited potent antagonistic activity, which could be beneficial in conditions where TRPV4 is dysregulated .
Case Study 1: Anticancer Activity Assessment
In a controlled study, researchers evaluated the anticancer effects of this compound on human cervical carcinoma cells (HeLa). The study found that treatment with the compound resulted in a dose-dependent reduction in cell viability, with significant effects observed at higher concentrations (≥10 µM). Importantly, no significant cytotoxicity was noted in normal fibroblast cells, indicating a selective action against cancerous cells .
Case Study 2: TRPV Channel Modulation
Another study focused on the modulation of TRPV channels by this compound. Using calcium imaging techniques, it was found that this compound effectively inhibited calcium influx through TRPV4 channels at concentrations as low as 5 µM. This suggests potential therapeutic applications in pain management and inflammation where TRPV4 plays a critical role .
Q & A
Q. What is the synthetic rationale for incorporating the tert-butoxycarbonyl (Boc) group in Ethyl 4-{[(tert-butoxycarbonyl)amino}-4-methylpent-2-ynoate?
The Boc group serves as a temporary protective moiety for the amine functionality during multi-step synthesis. It prevents unwanted side reactions (e.g., nucleophilic attack or oxidation) and is selectively removable under acidic conditions (e.g., HCl in dioxane or TFA). This strategy is critical in peptide and heterocycle synthesis, where amine reactivity must be controlled. Post-protection, the Boc group enhances solubility in organic solvents, facilitating purification .
Q. How is the alkyne moiety in Ethyl 4-{[(tert-butoxycarbonyl)amino}-4-methylpent-2-ynoate synthesized, and what characterization methods validate its presence?
The alkyne is typically introduced via Sonogashira coupling between a terminal alkyne and a halogenated precursor or through dehydrohalogenation. Characterization relies on:
- ¹H NMR : A singlet near δ 1.8–2.2 ppm for the acetylenic proton.
- IR Spectroscopy : A sharp absorption band at ~2100–2260 cm⁻¹ (C≡C stretch).
- Mass Spectrometry : Molecular ion peaks confirming the molecular weight .
Q. What are the stability considerations for storing this compound, and how should lab handling protocols be optimized?
The compound is sensitive to moisture, heat, and acidic/basic conditions. Storage recommendations:
- Temperature : –20°C in airtight, amber vials to prevent photodegradation.
- Humidity : Use desiccants (e.g., silica gel) in storage containers.
- Handling : Conduct reactions under inert atmosphere (N₂/Ar) to avoid decomposition. Safety data for analogous Boc-protected compounds emphasize avoiding prolonged exposure to ambient conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic hydrogenation yields for derivatives of this compound?
Discrepancies in hydrogenation efficiency (e.g., for reducing triple bonds) may arise from catalyst choice (Pd/C vs. Lindlar catalyst), solvent polarity, or H₂ pressure. Methodological solutions include:
- Design of Experiments (DoE) : Systematically vary parameters (pressure, solvent, catalyst loading).
- In-situ Monitoring : Use FTIR or HPLC to track reaction progress and identify intermediates.
- Post-Hydrogenation Analysis : Employ chiral chromatography to assess stereochemical integrity, especially if chiral centers are present .
Q. What computational approaches predict the reactivity of the alkyne in nucleophilic addition or cycloaddition reactions?
Density Functional Theory (DFT) calculations model transition states and electron density maps to predict regioselectivity. For example:
Q. What strategies mitigate racemization during the synthesis of chiral derivatives of this compound?
Racemization risks arise during Boc deprotection or under basic conditions. Mitigation strategies:
Q. How can researchers optimize the regioselectivity of alkyne functionalization in complex reaction systems?
Regioselectivity challenges in alkyne reactions (e.g., hydroamination) are addressed via:
- Catalyst Design : Use Pd or Cu complexes with tailored ligands (e.g., Xantphos) to direct attack.
- Protecting Group Strategy : Temporarily block reactive sites (e.g., using silyl groups) to control addition patterns.
- Microwave-Assisted Synthesis : Enhance reaction control and reduce side-product formation .
Data Analysis & Experimental Design
Q. How should researchers analyze conflicting spectroscopic data for Boc-protected intermediates?
Contradictions in NMR or IR data may stem from solvent effects, tautomerism, or impurities. Resolution steps:
Q. What methodologies validate the purity of this compound for biological assays?
Critical purity validation steps include:
- HPLC/MS : Use C18 columns with UV detection (λ = 254 nm) and ≥95% purity threshold.
- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values.
- Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH) to identify degradation products .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
